molecular formula C10H11Cl2NO4S B3013863 Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate CAS No. 713085-92-8

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B3013863
CAS No.: 713085-92-8
M. Wt: 312.16
InChI Key: WWPSMQXCKTVPBY-UHFFFAOYSA-N
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Description

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate is a synthetic organic compound that belongs to the class of glycinates. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2,4-dichloroaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with glycine methyl ester. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions may target the chlorinated aromatic ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Dechlorinated aromatic compounds.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2,4-dichlorophenyl)glycinate
  • Methyl N-(methylsulfonyl)glycinate
  • 2,4-Dichlorophenylglycine

Uniqueness

Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of both the 2,4-dichlorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(2,4-dichloro-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSMQXCKTVPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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